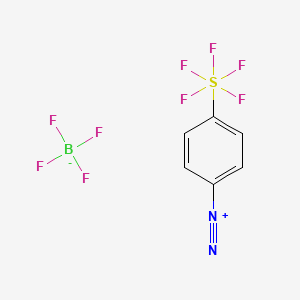

4-(Pentafluorosulfanyl)phenyldiazonium tetrafluoroborate

Descripción general

Descripción

4-(Pentafluorosulfanyl)phenyldiazonium tetrafluoroborate, also known as this compound, is a useful research compound. Its molecular formula is C6H4BF9N2S and its molecular weight is 317.98 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is 318.0044529 g/mol and the complexity rating of the compound is 298. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Synthesis and Chemical Transformations

4-(Pentafluorosulfanyl)benzenediazonium tetrafluoroborate has been synthesized and isolated as a stable salt, and its applications in various chemical transformations have been explored. It's used in the synthesis of novel SF5-bearing alkenes, alkynes, and biaryl derivatives through Heck–Matsuda, Sonogashira, and Suzuki coupling protocols. Its application also extends to dediazoniation with TMSX in various solvents, furnishing derivatives like p-SF5–C6H4X. This compound is involved in click chemistry and homo-coupling reactions, demonstrating its versatility in organic synthesis (Okazaki et al., 2014).

Photocatalysis and Radical Formation

Photodediazoniation of some 4-X-phenyldiazonium tetrafluoborates, including 4-(Pentafluorosulfanyl)phenyldiazonium tetrafluoroborate, in certain conditions leads to the formation of phenyl cations. These cations are involved in various reactions, including additions to solvents and trapping by pi nucleophiles. This process is crucial in understanding the chemoselectivity of triplet phenyl cations in photocatalytic reactions (Milanesi et al., 2003).

Oxidation and Dearomatization Reactions

Oxidation of 4-(Pentafluorosulfanyl)phenol and related compounds by various oxidizing agents results in the formation of SF5-substituted nitriles, esters, and acids. These reactions demonstrate the utility of this compound in the synthesis of aliphatic SF5-containing compounds, expanding the scope of available SF5-substituted materials (Vida et al., 2014).

Surface Modification and Electrochemistry

The electrochemical reduction of aryldiazonium salts, including this compound, on electrodes like gold and iron, leads to the formation of covalently bonded organic layers. These layers significantly impact the surface properties of the electrodes, affecting their reactivity and corrosion resistance. This application is critical in the field of material science and electrochemistry (Laforgue et al., 2005).

Biodegradation and Environmental Impact

The biodegradation of pentafluorosulfanyl-substituted compounds, including those derived from this compound, by microorganisms such as Pseudomonas spp. has been studied. This research is vital for understanding the environmental impact and fate of these compounds, which are emerging as potential pollutants due to their increasing use in various applications (Saccomanno et al., 2018).

Safety and Hazards

The compound is harmful if swallowed and causes severe skin burns and eye damage . It’s recommended to avoid breathing its dust or mist, and protective gloves, clothing, and eye/face protection should be worn when handling it . If swallowed, it’s advised not to induce vomiting and to call a poison center or doctor immediately .

Direcciones Futuras

The unique physicochemical properties of the –SF5 group have resulted in its application within several fields, particularly medicinal chemistry as a –CF3 alternative, affording numerous –SF5 drug analogues with improved biological activities . The future directions of this compound could involve further exploration of its potential applications in these areas.

Mecanismo De Acción

Target of Action

It’s known that the compound is used in a variety of synthetic transformations utilized in fields of bioconjugation and drug development .

Mode of Action

The compound is involved in a wide assortment of reactions to form novel SF5-bearing alkenes, alkynes, and biaryl derivatives using Heck-Matsuda, Sonogashira, and Suzuki coupling protocols . Dediazoniation of the salt furnished the corresponding p-SF5—C6H4X, C6H4OS(O)(CF3)═NSO2CF3, and p-SF5—C6H4-NTf2 derivatives .

Biochemical Pathways

It’s known that the compound is used in a variety of synthetic transformations, suggesting its potential involvement in various biochemical pathways .

Pharmacokinetics

The –sf5 group demonstrates high chemical stability, resistant to hydrolysis under both strong acidic and basic conditions . This suggests that the compound might have good bioavailability.

Result of Action

The compound is used to synthesize a wide variety of SF5-aromatics that are in high demand in many branches of chemistry including biomedicine and materials chemistry . The presence of the pentafluorosulfanyl (SF5) group imparts a number of favorable physical and chemical characteristics including thermal, hydrolytic, and chemical stability, high density, high electronegativity, and high lipophilicity .

Action Environment

The action of 4-(Pentafluorosulfanyl)phenyldiazonium Tetrafluoroborate is influenced by environmental factors. The compound demonstrates high chemical stability, resistant to hydrolysis under both strong acidic and basic conditions . This suggests that the compound’s action, efficacy, and stability might be relatively unaffected by environmental pH changes.

Propiedades

IUPAC Name |

4-(pentafluoro-λ6-sulfanyl)benzenediazonium;tetrafluoroborate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4F5N2S.BF4/c7-14(8,9,10,11)6-3-1-5(13-12)2-4-6;2-1(3,4)5/h1-4H;/q+1;-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDZYRTFIIVPIBI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](F)(F)(F)F.C1=CC(=CC=C1[N+]#N)S(F)(F)(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4BF9N2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.98 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1605274-62-1 | |

| Record name | 4-(Pentafluorosulfanyl)phenyldiazonium Tetrafluoroborate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

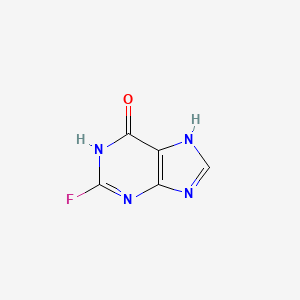

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4,8-Bis[5-[3-(trifluoromethoxy)phenyl]-2-thienyl]-6,6-didehydro-2H-2-thia-6-thia(IV)-1,3,5,7-tetraaza-s-indacene](/img/structure/B3028016.png)

![6-Bromo-3-ethylimidazo[1,2-a]pyrazine](/img/structure/B3028021.png)

![(S)-6-(2-(7-bromo-9,9-difluoro-9H-fluoren-2-yl)-2-oxoethyl) 5-tert-butyl 5-azaspiro[2.4]heptane-5,6-dicarboxylate](/img/structure/B3028038.png)